molecular formula C29H44BrN5O5Si2 B12101587 8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine

8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine

Cat. No.: B12101587
M. Wt: 678.8 g/mol
InChI Key: JDXBCEWMDJONPM-UHFFFAOYSA-N
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Description

8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the purine core: This is typically achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the bromo and phenylmethoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine is unique due to its specific combination of functional groups and its potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C29H44BrN5O5Si2

Molecular Weight

678.8 g/mol

IUPAC Name

8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine

InChI

InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)

InChI Key

JDXBCEWMDJONPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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